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molecular formula C10H13BrN2O3 B8505980 (5-Bromo-2-nitrophenyl)(3-methoxypropyl)amine

(5-Bromo-2-nitrophenyl)(3-methoxypropyl)amine

Cat. No. B8505980
M. Wt: 289.13 g/mol
InChI Key: VZKFOKBHSIJPPD-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

78.57 g of tin(II) chloride are added to a solution of 21.01 g of (5-bromo-2-nitrophenyl)-(3-methoxypropyl)amine in 950 ml of ethanol. The reaction mixture is heated to reflux for 12 hours. The mixture is cooled to room temperature and concentrated by evaporation. The residue is treated with 2M NaOH until a pH of 11 is obtained. The mixture is extracted with tert-butyl methyl ether (3×). The combined organic phases are dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as an orange oil from the residue. Rf=0.31 (1:1 EtOAc-heptane). Rt=3.06 (gradient I).
Quantity
78.57 g
Type
reactant
Reaction Step One
Quantity
21.01 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Br:4][C:5]1[CH:6]=[CH:7][C:8]([N+:17]([O-])=O)=[C:9]([NH:11][CH2:12][CH2:13][CH2:14][O:15][CH3:16])[CH:10]=1>C(O)C>[Br:4][C:5]1[CH:10]=[C:9]([NH:11][CH2:12][CH2:13][CH2:14][O:15][CH3:16])[C:8]([NH2:17])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
78.57 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
21.01 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)NCCCOC)[N+](=O)[O-]
Name
Quantity
950 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
ADDITION
Type
ADDITION
Details
The residue is treated with 2M NaOH until a pH of 11
CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with tert-butyl methyl ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=CC1)N)NCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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